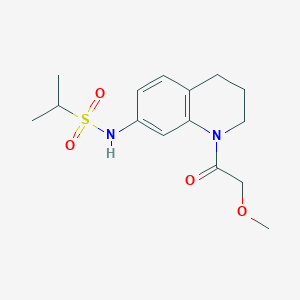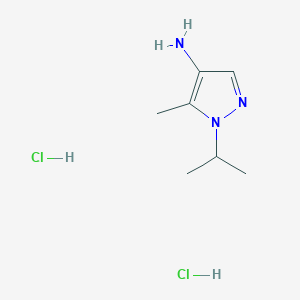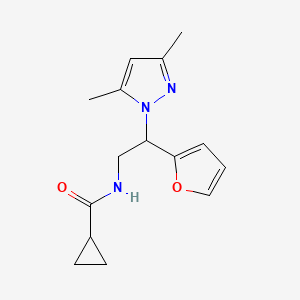![molecular formula C19H27N3O4S B2750952 N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415503-48-7](/img/structure/B2750952.png)
N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as MTMO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMO belongs to the class of oxamide derivatives and has been shown to exhibit promising biological activity against various diseases.
Aplicaciones Científicas De Investigación
N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory, antifungal, and antiviral properties. Moreover, this compound has been shown to exhibit neuroprotective activity and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. Moreover, this compound has been shown to enhance cognitive function and improve memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity against various diseases. This compound is also stable and can be stored for extended periods without degradation. However, there are some limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
Direcciones Futuras
There are several future directions for research on N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Studies have shown that HDAC inhibitors can enhance the activity of other chemotherapeutic agents. Another potential direction is to investigate the use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective activity and has potential applications in the treatment of Alzheimer's and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its biological activity.
Métodos De Síntesis
N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can be synthesized using a simple and efficient method. The synthesis of this compound involves the reaction of 2-methoxybenzoyl chloride with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base. The resulting product is then treated with oxalic acid to obtain this compound as a white solid.
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-25-16-5-3-2-4-15(16)21-18(24)17(23)20-14-19(6-10-26-11-7-19)22-8-12-27-13-9-22/h2-5H,6-14H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGCQDJWFILRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2750877.png)
![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)
![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)
